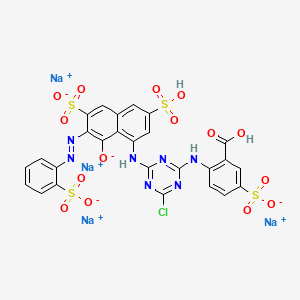
2,3,3,4-Tetramethylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4-Tetramethylpentan-2-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three alkyl groups. This compound is also known by its IUPAC name, 2,2,4,4-tetramethylpentan-3-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,3,4-Tetramethylpentan-2-ol can be synthesized through various methods. One common approach involves the hydration of 2,3,3,4-tetramethylpentene in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3,3,4-tetramethylpentanone. This process requires a metal catalyst, such as palladium or platinum, and is conducted under elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4-Tetramethylpentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,3,3,4-tetramethylpentanone (oxidation), 2,3,3,4-tetramethylpentane (reduction), and various halogenated derivatives (substitution) .
Applications De Recherche Scientifique
2,3,3,4-Tetramethylpentan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,3,4-tetramethylpentan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentan-3-ol: Similar in structure but with one less methyl group.
2,3,3-Trimethylbutan-2-ol: Similar in structure but with a shorter carbon chain.
2,2,3,3-Tetramethylbutan-1-ol: Similar in structure but with the hydroxyl group on a different carbon atom.
Uniqueness
2,3,3,4-Tetramethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher steric hindrance and different reactivity compared to its similar compounds .
Propriétés
Numéro CAS |
66793-86-0 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,3,3,4-tetramethylpentan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)8(3,4)9(5,6)10/h7,10H,1-6H3 |
Clé InChI |
HLWCPAJEXXTJHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


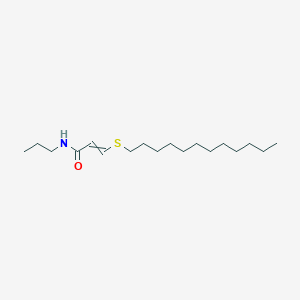

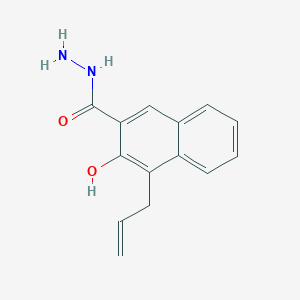
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
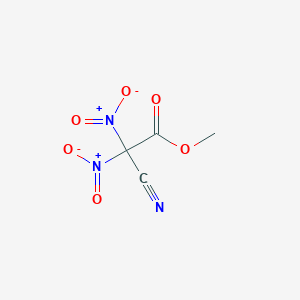

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
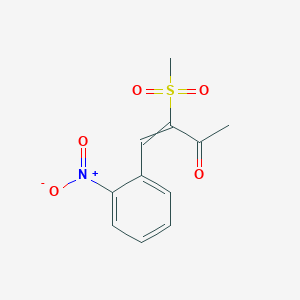
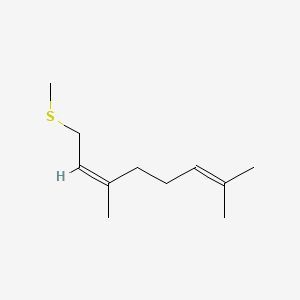
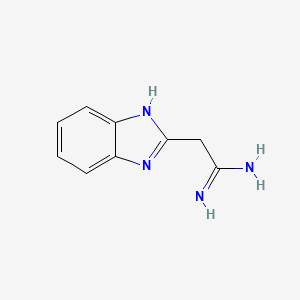

![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
